2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride
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Overview
Description
2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their versatile chemical properties. The presence of the carbonyl chloride group in this compound makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
2-Methyl-1H-benzo[d]imidazole+Chlorinating Agent→2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or moisture, the carbonyl chloride group can hydrolyze to form 2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Commonly used as a chlorinating agent under anhydrous conditions.
Oxalyl Chloride (COCl)2: Another chlorinating agent that can be used for the synthesis.
Amines, Alcohols, and Thiols: Used as nucleophiles in substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.
Scientific Research Applications
2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride depends on its chemical reactivity. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. In biological systems, it may interact with proteins, enzymes, or other biomolecules, potentially altering their function or activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-Methyl-1H-benzo[d]imidazole: Lacks the carbonyl chloride group, making it less reactive.
1H-benzo[d]imidazole-5-carbonyl chloride: Similar structure but without the methyl group at the 2-position.
Uniqueness
2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride is unique due to the presence of both the methyl group and the carbonyl chloride group, which confer specific reactivity and properties. This combination makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-methyl-3H-benzimidazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-7-3-2-6(9(10)13)4-8(7)12-5/h2-4H,1H3,(H,11,12) |
InChI Key |
FYTQNAWYLTUWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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